
2-(4-chlorophenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide is a chemical compound that belongs to the class of tetrazole derivatives. It has gained significant attention in the scientific community due to its potential applications in the pharmaceutical industry.
Aplicaciones Científicas De Investigación
Photovoltaic and Nonlinear Optical Applications
Compounds with structural similarities to 2-(4-chlorophenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide have been explored for their applications in photovoltaics and as nonlinear optical (NLO) materials. Benzothiazolinone acetamide analogs, for instance, have shown promise as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light-harvesting efficiency and favorable free energy for electron injection. Their NLO properties, which are crucial for optical modulation and telecommunications, have also been investigated, with findings suggesting varying degrees of second-order hyperpolarizability among similar compounds (Mary et al., 2020).
Antiviral and Anticancer Potential
Research on structurally related compounds has demonstrated significant antiviral and antiapoptotic effects, particularly against Japanese encephalitis. These findings highlight the potential therapeutic applications of such compounds in treating viral infections. Additionally, derivatives of similar structures have been synthesized and evaluated for their α-glucosidase inhibitory potential, which is relevant in the search for new diabetes treatments. Some of these derivatives exhibited promising inhibitory activities, suggesting their potential as drug leads for diabetes management (Iftikhar et al., 2019).
Herbicidal Activities
Certain acetamide derivatives have been synthesized and assessed for their herbicidal activities. Studies indicate that some compounds, particularly those with specific substituents, exhibit strong herbicidal activities against upland weeds. This suggests the potential agricultural applications of these compounds in managing weed growth without affecting crops such as cotton (Kai et al., 1998).
Molecular Docking and Antimicrobial Activity
The antimicrobial activities of acetamide derivatives have also been explored, with several new compounds synthesized and screened for their effects against different microorganisms. The structural elucidation and antimicrobial activity assessments of these compounds contribute to the understanding of their potential as antimicrobial agents (Mistry et al., 2009).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c1-12-2-8-15(9-3-12)23-16(20-21-22-23)11-19-17(24)10-13-4-6-14(18)7-5-13/h2-9H,10-11H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYLQDXENJSFOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

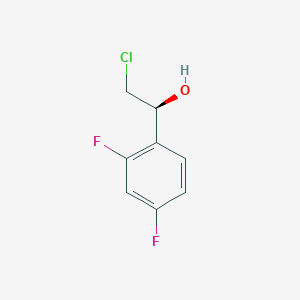
![4-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2995967.png)
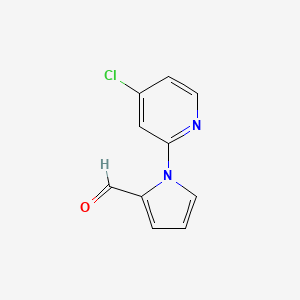
![6-Ethyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2995970.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-butylbenzamide](/img/structure/B2995972.png)

![Isopropyl 2-(ethylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2995976.png)

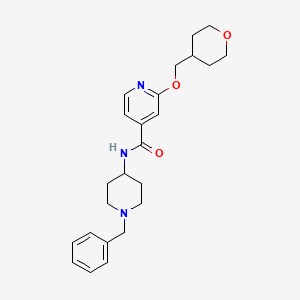
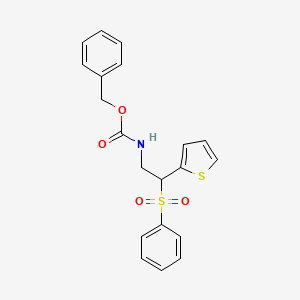
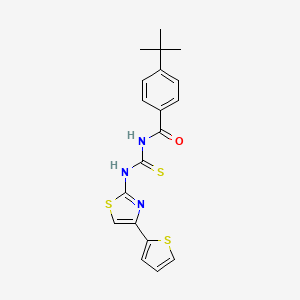
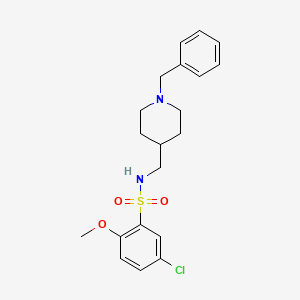
![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(3-methoxyphenyl)-4-methylpyrrolidin-1-yl]acetamide](/img/structure/B2995988.png)
![(E)-2-amino-N-isopentyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2995989.png)